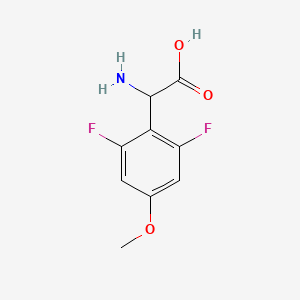

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid

Descripción

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid is a fluorinated aromatic glycine derivative characterized by a central acetic acid backbone substituted with an amino group and a 2,6-difluoro-4-methoxyphenyl moiety.

- Substituents: Two fluorine atoms at the 2- and 6-positions of the phenyl ring and a methoxy group at the 4-position.

- Functional Groups: The amino and carboxylic acid groups enable participation in hydrogen bonding and salt formation, while the fluorine and methoxy substituents modulate electronic and steric properties.

Propiedades

IUPAC Name |

2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEVPTJSGOGAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid

This compound is a chiral compound with significant potential in chemistry, biology, medicine, and industry. It is a versatile molecule in chemical synthesis and biological applications due to the presence of amino, difluoro, and methoxy functional groups attached to a phenyl ring.

Applications Overview

- Chemistry It serves as a building block in organic synthesis, enabling the creation of complex molecules.

- Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

- Medicine Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

- Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

- Substitution Involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Related Research

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of amino, difluoro, and methoxy groups allows it to form specific interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Note: The target compound (hypothetical) is inferred based on substituent patterns from analogs.

Substituent Effects:

- Fluorine: Electron-withdrawing nature increases acidity of the carboxylic acid group and enhances metabolic stability in pharmaceuticals.

- Methoxy Group : The 4-methoxy substituent () donates electron density via resonance, which may counteract the electron-withdrawing effects of fluorine, balancing lipophilicity and solubility .

Physicochemical and Hazard Profiles

- Acidity: The target compound’s carboxylic acid pKa is expected to be lower (more acidic) than non-fluorinated analogs (e.g., 2-amino-2-phenylacetic acid) due to fluorine’s inductive effect. However, the methoxy group at the 4-position may slightly raise the pKa compared to 2,6-difluoro analogs without OMe .

- Solubility : Methoxy groups generally improve water solubility, but the hydrophobic fluorine atoms may offset this. ’s hydrochloride salt (223.6 g/mol) shows higher solubility in polar solvents than the free acid form .

- Hazards : Fluorinated aromatic compounds often carry health risks. For example, ’s compound has warnings for oral toxicity (H302) and irritation (H315/H319), likely due to the hydrochloride salt and fluorine substituents .

Actividad Biológica

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by diverse research findings and data tables.

The compound's chemical structure can be described as follows:

- Molecular Formula : C₉H₁₁F₂N₁O₃

- CAS Number : 1188517

This compound is characterized by a difluoromethoxyphenyl group which contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in activated macrophages. This effect is attributed to its ability to modulate signaling pathways associated with inflammation, particularly the NF-kB pathway .

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound induces apoptosis in various cancer cell lines. For instance:

| Cell Line | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| HeLa | < 20 | 15 |

| MCF-7 | < 25 | 12 |

| A549 | < 30 | 18 |

The compound's cytotoxic effects are significant and suggest its potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study conducted on a series of synthesized derivatives demonstrated that modifications to the difluoromethoxy group enhanced antibacterial activity against resistant strains of bacteria.

- Anti-inflammatory Mechanisms : Research involving animal models showed that oral administration of the compound reduced inflammation markers significantly, indicating its therapeutic potential in inflammatory diseases.

- Cancer Cell Apoptosis : In vitro experiments revealed that the compound triggered apoptosis through mitochondrial pathways in breast cancer cells, suggesting a mechanism of action that warrants further investigation.

Q & A

Q. What validation protocols ensure reproducibility in biological activity assays?

- Include positive controls (e.g., known collagenase inhibitors) and triplicate runs.

- Validate docking results with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.